molecular formula C8H6N2O2S B3050094 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester CAS No. 23621-08-1

1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester

Cat. No.: B3050094
CAS No.: 23621-08-1
M. Wt: 194.21 g/mol
InChI Key: CUIIHNPMMCYAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester (commonly known as acibenzolar-S-methyl, ASM) is a synthetic plant activator that induces systemic acquired resistance (SAR) in crops against microbial pathogens. It functions by mimicking salicylic acid, a natural plant defense hormone, to activate defense pathways regulated by the NPR-1 gene . ASM undergoes hydrolysis catalyzed by plant esterases (e.g., SABP2 in tobacco) to release the active metabolite, 1,2,3-benzothiadiazole-7-carboxylic acid (BCA), which triggers downstream SAR signaling . Commercialized under the brand name Bion®, ASM is widely used to protect crops like rice and cucumber against fungal diseases such as Fusarium oxysporum and Pseudoperonospora cubensis .

Properties

IUPAC Name

methyl 1,2,3-benzothiadiazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)5-3-2-4-6-7(5)13-10-9-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIIHNPMMCYAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178298
Record name 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23621-08-1
Record name 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023621081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester involves its role as a plant activator. It induces systemic acquired resistance in plants by activating their defense mechanisms. This is achieved through the inactivation of catalases and ascorbate peroxidases, leading to an increase in hydrogen peroxide levels in treated tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

ASM belongs to a class of benzothiadiazole derivatives with variations in ester groups or aromatic rings. Key analogs include:

Compound Name Structure Modifications Key Properties/Applications References
1,2,3-Benzothiadiazole-7-carboxylic acid, 2,2,2-trifluoroethyl ester (TBTC) Replacement of methyl ester with trifluoroethyl ester Enhanced lipophilicity; higher efficacy in inducing resistance to cucumber downy mildew compared to ASM
Thieno[2,3-d][1,2,3]thiadiazoles Benzene ring replaced with thiophene Reduced SAR activity; highlights necessity of benzene ring for optimal function
Pyrrolo-thiadiazoles Benzene ring replaced with pyrrole Moderate activity; used in SAR structure-activity relationship (SAR) studies
Acibenzolar acid (BCA) Hydrolysis product (carboxylic acid form) Direct SAR signal molecule; requires ester form (ASM) for efficient plant uptake

Structure-Activity Relationship (SAR) Insights

  • Nitrogen Positions in Thiadiazole Ring: Deleting nitrogen atoms from the thiadiazole ring (e.g., thieno[2,3-d]thiazole) reduces activity by >90%, confirming the necessity of both nitrogens for receptor interaction .
  • Ester Group Flexibility : Small esters (methyl, ethyl) allow rapid hydrolysis, while fluorinated esters (TBTC) balance stability and bioavailability .

Biological Activity

1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester (commonly referred to as BTH) is a compound recognized for its significant biological activities, particularly in the context of plant defense mechanisms. This article explores its biological activity, including its mechanisms of action, applications in agriculture and medicine, and relevant research findings.

Overview of 1,2,3-Benzothiadiazole-7-carboxylic Acid, Methyl Ester

BTH belongs to the benzothiadiazole family and is characterized by an aromatic structure comprising a benzene ring fused to a thiadiazole ring. It is typically synthesized through various methods such as diazotisation reactions and the Herz reaction. The compound appears as a colorless solid soluble in organic solvents and has gained attention for its potential applications in both scientific research and industry.

BTH acts primarily as a plant activator , inducing systemic acquired resistance (SAR) in plants. This activation enhances the plant's defense mechanisms against pathogens by increasing hydrogen peroxide levels through the inactivation of catalases and ascorbate peroxidases. This mechanism not only strengthens plant immunity but also promotes resistance to various fungal infections .

1. Antifungal Properties

BTH exhibits notable antifungal activity. Research indicates that it can effectively protect crops against fungal pathogens such as Erysiphe cichoracearum and Colletotrichum lagenarium. Its efficacy has been demonstrated in various studies where BTH was applied to crops like cucumber and rice .

2. Plant Activator

As a plant activator, BTH enhances the expression of defense-related genes and enzymes in treated plants. This includes the upregulation of phenylalanine ammonia-lyase (PAL), which is crucial for synthesizing phytoalexins—antimicrobial compounds produced by plants in response to stress .

Research Findings

Recent studies have focused on the synthesis of novel derivatives of BTH that enhance its biological activity. For instance, derivatives containing specific functional groups have shown improved protective effects against pathogens compared to BTH itself .

Case Study: Tomato Resistance Induction

A study investigated the effects of BTH on tomato plants (Solanum lycopersicum), demonstrating that its application significantly improved resistance against certain diseases while enhancing antioxidant properties. The results indicated that BTH treatment led to increased levels of antioxidants within the plants, contributing to their overall health and resilience .

Comparative Analysis with Similar Compounds

To understand the unique properties of BTH, it can be compared with other related compounds:

Compound NameStructural FeaturesUnique Properties
1,2,3-BenzothiadiazoleParent structure without carboxylic acidBasic structure with limited biological activity
Acibenzolar-S-methylA derivative with systemic acquired resistance-inducing propertiesUsed widely as a fungicide
2,1,3-BenzothiadiazoleIsomer with different chemical propertiesExhibits varied reactivity

This table highlights how BTH stands out due to its specific mechanism of action and effectiveness as a plant activator.

Q & A

Q. What strategies stabilize the compound under field conditions?

  • Methodological Answer :
  • Formulation additives : Encapsulate in chitosan nanoparticles (200 nm size) to reduce UV degradation .
  • Adjuvant synergy : Combine with silicone-based surfactants to enhance leaf adhesion and rainfastness .
  • Storage protocols : Store at 4°C in amber vials under nitrogen to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester
Reactant of Route 2
Reactant of Route 2
1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.